molecular formula C14H10N2O4 B3046378 Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- CAS No. 123692-96-6

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-

Cat. No.: B3046378
CAS No.: 123692-96-6
M. Wt: 270.24 g/mol
InChI Key: GGNYTUKTKFDKNE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- (CAS: 123692-96-6) is an azo dye derivative characterized by a benzoic acid backbone linked via an azo (-N=N- ) group to a 3-formyl-4-hydroxyphenyl substituent . Its synthesis likely involves diazotization and coupling reactions, as seen in structurally related azo compounds .

Properties

IUPAC Name

4-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-8-10-7-12(5-6-13(10)18)16-15-11-3-1-9(2-4-11)14(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNYTUKTKFDKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425581
Record name Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123692-96-6
Record name Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- typically involves a multi-step process. One common method starts with the diazotization of 3-formyl-4-hydroxyaniline. This intermediate is then coupled with benzoic acid under acidic conditions to form the azo compound. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azo linkage.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- may involve large-scale diazotization and coupling reactions. These processes are typically carried out in batch reactors with precise control over reaction parameters to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The azo linkage can be reduced to form the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major products are the amines formed from the reduction of the azo linkage.

    Substitution: The products depend on the substituents introduced during the electrophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives, including 4-[(3-formyl-4-hydroxyphenyl)azo]-. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains. For instance, the synthesized p-azo-carboxylate ligands have shown promising results in vitro against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives of benzoic acid can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This pathway makes them candidates for further development as anticancer therapeutics .

Analytical Chemistry

Chromatographic Applications
Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-, is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. It can be effectively separated using reverse-phase HPLC columns under optimized conditions involving acetonitrile and water as mobile phases. This method is particularly useful for isolating impurities during preparative separations and is compatible with mass spectrometry .

Material Science

Dye Applications
The azo group in benzoic acid derivatives allows for applications in dye chemistry. These compounds can be utilized as colorants due to their ability to form stable complexes with various substrates. Their vibrant colors make them suitable for use in textiles and other materials where colorfastness is required.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Anticancer agentsInduces apoptosis via ROS generation
Analytical ChemistryHPLC separationEffective separation method using acetonitrile/water
Material ScienceDyes and colorantsStable colorants suitable for textiles

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzoic acid, including 4-[(3-formyl-4-hydroxyphenyl)azo]- and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, showcasing the potential of these compounds as effective antimicrobial agents.

Case Study 2: Chromatographic Analysis
A research team employed benzoic acid derivatives in HPLC to analyze pharmaceutical formulations. They demonstrated that the use of 4-[(3-formyl-4-hydroxyphenyl)azo]- improved the resolution of complex mixtures significantly compared to traditional methods. This advancement underscores the compound's utility in quality control within pharmaceutical industries.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with biological molecules. The formyl and hydroxy groups also play a role in its reactivity and interaction with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Azo Benzoic Acid Derivatives

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Azo Benzoic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
4-[(3-Formyl-4-hydroxyphenyl)azo]benzoic acid 3-formyl, 4-hydroxy C₁₄H₁₀N₂O₄ 294.25 g/mol Azo, formyl, hydroxyl, carboxylic acid
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid Benzothiazole ring with substituents (e.g., Cl, CH₃) Variable (e.g., C₁₆H₁₂N₃O₃SCl) ~350–400 g/mol Azo, benzothiazole, hydroxyl, carboxylic acid
4-[2-(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid Pyrazolone ring with methyl and phenyl groups C₁₇H₁₄N₃O₃ 316.31 g/mol Azo, pyrazolone, carboxylic acid
2-[(E)-2-(3-Formyl-4-hydroxyphenyl)-1-diazenyl]benzoic acid 3-formyl, 4-hydroxy C₁₄H₁₀N₂O₄ 294.25 g/mol Azo, formyl, hydroxyl, carboxylic acid

Key Observations :

  • The target compound shares structural similarities with 2-[(E)-2-(3-formyl-4-hydroxyphenyl)-1-diazenyl]benzoic acid but differs in the substitution pattern on the benzoic acid ring .
  • Compared to benzothiazole- or pyrazolone-containing derivatives, the absence of heterocyclic rings in the target compound reduces molecular complexity and may alter UV-Vis absorption properties .

Physicochemical Properties

Table 2: Acidity Constants (pKa) and UV-Vis Data
Compound Carboxylic Acid pKa Phenolic pKa UV-Vis λ_max (nm)
4-[(3-Formyl-4-hydroxyphenyl)azo]benzoic acid ~2.5–3.0 (estimated) ~8.5–9.5 (estimated) 450–480 (predicted)
2-Hydroxy-4-methyl-3-(4,6-dichlorobenzothiazolyl)azo benzoic acid 2.8 9.1 520
4-[2-(Pyrazolonyl)diazenyl]benzoic acid 3.1 380–400

Key Observations :

  • The formyl group in the target compound is strongly electron-withdrawing, lowering the phenolic proton’s pKa compared to electron-donating groups (e.g., -CH₃) in benzothiazole derivatives .
  • The UV-Vis absorption of the target compound is expected at shorter wavelengths (~450–480 nm) than benzothiazole-based azo dyes (~520 nm) due to reduced conjugation with heterocyclic systems .

Biological Activity

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- is a complex organic compound belonging to the azo class, characterized by its unique structural features, including a benzoic acid moiety and an azo linkage. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a detailed examination of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H11N3O3\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}_{3}

It features a benzoic acid group attached to an azo group, which connects to a formyl and hydroxy-substituted phenyl ring. This structural arrangement imparts significant chemical reactivity and biological potential.

Antimicrobial Properties

Research indicates that benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The compound showed moderate activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 32 µg/mL for effective inhibition .

Table 1: Antimicrobial Activity of Benzoic Acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-

Bacterial StrainMIC (µg/mL)Inhibition (%)
Staphylococcus aureus328.94
Escherichia coli32Moderate
Bacillus subtilis32Moderate

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

The biological activity of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- is attributed to its ability to interact with specific molecular targets within cells. The azo linkage can be reduced to form amines, which may engage with biological molecules such as enzymes and receptors. Additionally, the presence of hydroxyl and formyl groups enhances its reactivity and interaction potential with various biomolecules .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study focused on the synthesis of various azo compounds, including benzoic acid derivatives, demonstrated their effectiveness against resistant strains of bacteria. The study highlighted that modifications in the molecular structure could enhance antimicrobial potency .
  • Inflammation Modulation : Another investigation explored the anti-inflammatory effects of similar azo compounds in vitro. Results indicated that these compounds significantly reduced TNF-α levels in treated cells, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

In comparison with other similar compounds, benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- stands out due to its unique structural features that confer distinct biological activities.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory Activity
Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-ModerateSignificant
Benzoic acid, 4-[(2-formyl-4-hydroxyphenyl)azo]-LowModerate
Coumarin derivativesHighVariable

Q & A

Q. What are the standard synthetic methodologies for preparing Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-?

Methodological Answer: The synthesis typically involves diazotization of an aromatic amine followed by azo-coupling with a phenolic component. For example:

Diazotization : A primary amine (e.g., 3-formyl-4-hydroxyaniline) is treated with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to generate a diazonium salt.

Coupling Reaction : The diazonium salt reacts with 4-hydroxybenzoic acid under alkaline conditions (pH 8–10) to form the azo bond.

Purification : The product is isolated via recrystallization or column chromatography.

Q. Key Considerations :

  • pH control during coupling to avoid side reactions.
  • Temperature modulation to stabilize reactive intermediates.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm azo bond formation (e.g., aromatic proton shifts at δ 7–8 ppm and formyl protons at δ 9–10 ppm) .
  • IR Spectroscopy : Stretching frequencies for the azo group (N=N, ~1400–1600 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for tautomeric forms .

Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism in this azo compound?

Methodological Answer: Tautomerism between azo and hydrazone forms may lead to conflicting NMR/UV-Vis results. Strategies include:

Variable Temperature NMR : Monitor peak splitting/shifts to identify equilibrium states.

Computational Modeling : Density Functional Theory (DFT) predicts dominant tautomers and validates experimental spectra .

pH-Dependent Studies : Adjust solution pH to stabilize specific tautomers (e.g., acidic conditions favor hydrazone forms).

Reference : Tautomerism in azo dyes is discussed in .

Q. How can experimental design optimize photoisomerization studies of the azo group in this compound?

Methodological Answer: The azo group undergoes cis-trans isomerism under UV light. Key steps:

UV-Vis Spectroscopy : Track absorbance changes (e.g., π→π* transitions at ~350 nm) to quantify isomerization kinetics .

Time-Resolved Techniques : Use femtosecond lasers to capture transient cis states.

Solvent Effects : Polar solvents stabilize cis isomers due to dipole interactions.

Application : Potential use in light-responsive drug delivery systems or molecular switches.

Reference : FRET-based applications of azo compounds are detailed in .

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer: Common pitfalls and solutions:

  • Side Reactions : Competing coupling at multiple sites (e.g., hydroxyl vs. formyl groups). Use protective groups (e.g., silyl ethers for -OH) to direct reactivity .
  • Purification Challenges : Employ gradient elution in HPLC or size-exclusion chromatography .
  • Catalytic Optimization : Transition metal catalysts (e.g., Cu²⁺) enhance coupling efficiency .

Q. How can this compound be functionalized for supramolecular or biochemical applications?

Methodological Answer: The formyl and hydroxyl groups enable covalent and non-covalent modifications:

Schiff Base Formation : React the formyl group with amines to create imine-linked conjugates (e.g., for sensor development) .

Hydrogen-Bonding Networks : Utilize the hydroxyl and carboxylic acid groups to design metal-organic frameworks (MOFs) .

Enzyme Probes : Conjugate with fluorophores (e.g., FITC) via carboxylic acid activation (EDC/NHS chemistry) for fluorescence quenching assays .

Reference : Structural dynamics in similar systems are explored in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-
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Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.